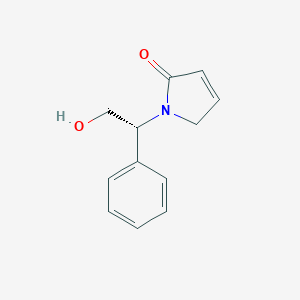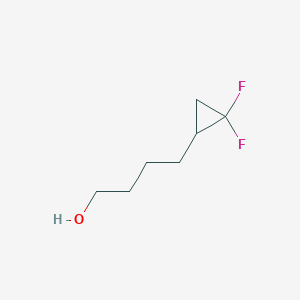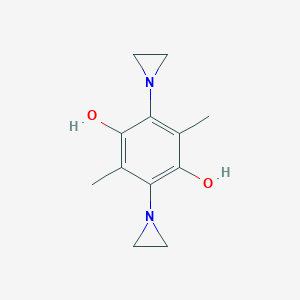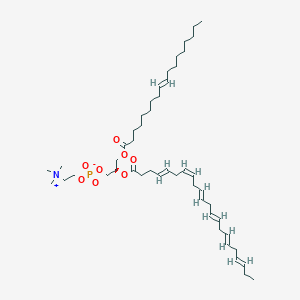
1-Oleoyl-2-docosahexaenoyl phosphatidylcholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oleoyl-2-docosahexaenoyl phosphatidylcholine (ODPC) is a phospholipid that is composed of two fatty acids, oleic acid and docosahexaenoic acid (DHA), attached to a glycerol backbone. ODPC is a key component of cell membranes and has been found to play a significant role in various biological processes. ODPC is synthesized through a multistep process and has been the subject of extensive scientific research due to its potential therapeutic applications.
Wirkmechanismus
1-Oleoyl-2-docosahexaenoyl phosphatidylcholine exerts its therapeutic effects through various mechanisms. It has been found to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of many diseases. 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine also promotes the activation of various signaling pathways that are involved in cell survival and proliferation.
Biochemische Und Physiologische Effekte
1-Oleoyl-2-docosahexaenoyl phosphatidylcholine has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of triglycerides and cholesterol in the blood, which can help prevent cardiovascular disease. 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine in lab experiments is that it is a naturally occurring compound that is found in cell membranes. This makes it a safe and non-toxic compound to use in experiments. However, one limitation of using 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine. One area of research is the development of 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine-based therapies for the treatment of various diseases. Another area of research is the study of the molecular mechanisms underlying the therapeutic effects of 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine. Additionally, the development of new synthesis methods for 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine could help overcome the limitations of current methods and make 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine more accessible for research and therapeutic applications.
Conclusion:
In conclusion, 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine is a phospholipid that has been the subject of extensive scientific research due to its potential therapeutic applications. 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine is synthesized through a multistep process and has anti-inflammatory and anti-oxidative properties. 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine has been found to have various biochemical and physiological effects and has potential applications in the treatment of various diseases. Future research on 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine could lead to the development of new therapies and a better understanding of its therapeutic mechanisms.
Synthesemethoden
1-Oleoyl-2-docosahexaenoyl phosphatidylcholine is synthesized through a multistep process that involves the condensation of oleic acid and DHA with phosphatidylcholine. The reaction is catalyzed by an enzyme known as phospholipase A2, which cleaves the fatty acids from the phospholipid and allows them to be re-esterified with the glycerol backbone to form 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine.
Wissenschaftliche Forschungsanwendungen
1-Oleoyl-2-docosahexaenoyl phosphatidylcholine has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine has anti-inflammatory and anti-oxidative properties, which make it a promising candidate for the treatment of various diseases such as cardiovascular disease, Alzheimer's disease, and cancer.
Eigenschaften
IUPAC Name |
[(2R)-2-[(4E,7Z,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20-22,24-26,29,31,35,37,46H,6-7,9,11-13,15,17-19,23,27-28,30,32-34,36,38-45H2,1-5H3/b10-8+,16-14+,22-20+,25-24+,26-21+,31-29-,37-35+/t46-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEVDFOXMCHLKL-BFVLUCRJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C/C/C=C\C/C=C/C/C=C/C/C=C/C/C=C/CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82NO8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
832.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oleoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | |
CAS RN |
99296-82-9 |
Source


|
| Record name | 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099296829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

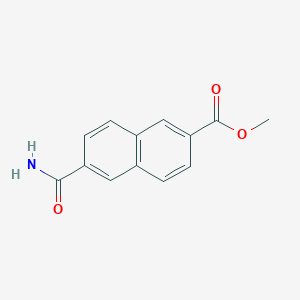
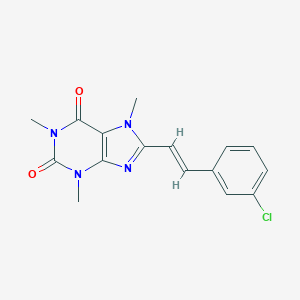
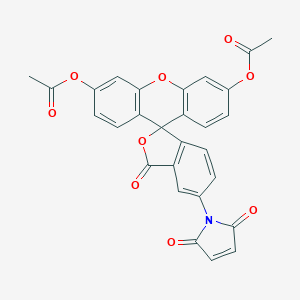
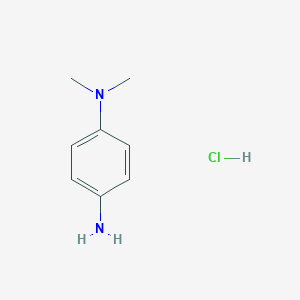

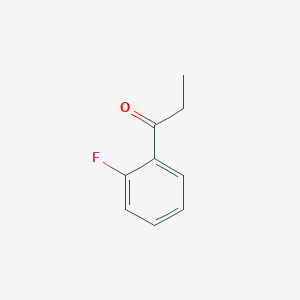
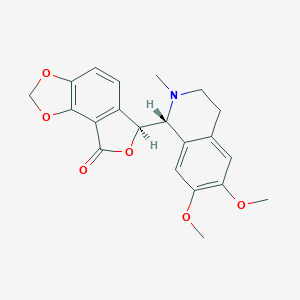
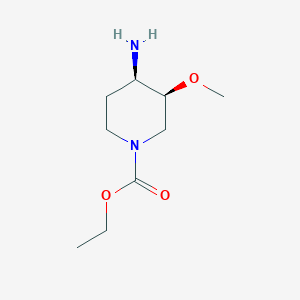
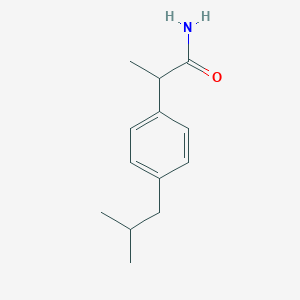
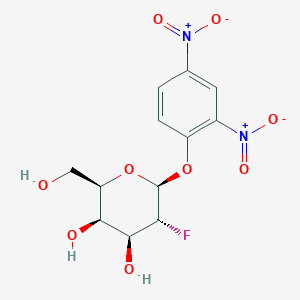
![7-Methyltetrazolo[1,5-c]pyrimidin-5-amine](/img/structure/B119770.png)
